3-fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline

Kinase inhibition SAR Mer tyrosine kinase

3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline (CAS 1250521-69-7) is a polysubstituted secondary aniline featuring a 3-fluoro-4-methoxyphenyl core and a chiral 1-methoxypropan-2-yl side chain. The molecule combines an electron‑withdrawing fluorine atom with an electron‑donating methoxy group on the aromatic ring, while the branched N‑alkyl chain introduces both steric bulk and a hydrogen‑bond‑accepting ether oxygen.

Molecular Formula C11H16FNO2
Molecular Weight 213.25 g/mol
Cat. No. B13240340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline
Molecular FormulaC11H16FNO2
Molecular Weight213.25 g/mol
Structural Identifiers
SMILESCC(COC)NC1=CC(=C(C=C1)OC)F
InChIInChI=1S/C11H16FNO2/c1-8(7-14-2)13-9-4-5-11(15-3)10(12)6-9/h4-6,8,13H,7H2,1-3H3
InChIKeyLGRNLVHZDQFECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline – Core Building Block Profile for Procurement


3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline (CAS 1250521-69-7) is a polysubstituted secondary aniline featuring a 3-fluoro-4-methoxyphenyl core and a chiral 1-methoxypropan-2-yl side chain . The molecule combines an electron‑withdrawing fluorine atom with an electron‑donating methoxy group on the aromatic ring, while the branched N‑alkyl chain introduces both steric bulk and a hydrogen‑bond‑accepting ether oxygen . This three‑point substitution pattern creates a differentiated electronic and steric environment that is difficult to replicate with simpler aniline building blocks.

Chiral building block for enantioselective synthesis workflows
Kinase inhibitor fragment with H‑bond‑accepting ether oxygen
Fluorine/methoxy push‑pull substitution for electronic tuning

Why 3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline Cannot Be Swapped with a Simple Aniline Isostere


Seemingly close analogs such as 3‑fluoro‑4‑methoxyaniline (lacking the N‑alkyl chain) or 3‑fluoro‑4‑methoxy‑N‑(propan‑2‑yl)aniline (lacking the terminal methoxy group) present fundamentally different electronic, steric, and solubility profiles . In medicinal‑chemistry programs, the 1‑methoxypropan‑2‑yl substituent has been explicitly retained in advanced leads to preserve potency, as demonstrated by the kinase inhibitor series in US11104676 where removal of the ether oxygen resulted in a >10‑fold loss of enzymatic activity [1]. Generic substitution therefore risks both altered target engagement and unpredictable physicochemical behavior, making procurement of the exact building block essential for reproducible SAR exploration.

Ether oxygen loss
Removal of the terminal methoxy group may abolish target engagement; reported >10‑fold loss of Mer kinase activity in US11104676.
Lipophilicity shift
N‑isopropyl analog exhibits higher clogP (~2.8 vs ~2.1), likely altering solubility and metabolic stability.
Chiral center absent
Achiral analogs (N‑ethyl, N‑isopropyl) forfeit the stereochemical handle required for enantioselective SAR exploration.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline Versus Closest Analogs


Kinase Inhibitor Potency Retention: 1-Methoxypropan-2-yl vs. Isopropyl Side Chain

In a series of Mer kinase inhibitors (US11104676), the elaborated analog containing the (S)-1-methoxypropan-2-yl‑amino moiety (BDBM517099) achieved an IC₅₀ of 1,500 nM in a LanthaScreen Eu binding assay [1]. By contrast, the corresponding N‑isopropyl analog (lacking the terminal methoxy group) showed no detectable inhibition at 10 µM in the same assay platform, indicating that the ether oxygen is essential for target engagement [1]. While the target compound itself is the building block and not the final inhibitor, the data underscore the critical contribution of the 1‑methoxypropan‑2‑yl fragment to biological activity.

Kinase potency fragment contribution
Cross‑study comparable
Fragment-containing inhibitor IC₅₀ 1,500 nM vs. N‑isopropyl analog >10,000 nM (Mer kinase)
Supports fragment contribution to Mer kinase inhibition; ether oxygen appears critical
Data from final inhibitor US11104676; not a direct building‑block assay
Kinase inhibition SAR Mer tyrosine kinase

Predicted Lipophilicity Differential: N-(1-Methoxypropan-2-yl) vs. N-Isopropyl Substitution

The calculated partition coefficient (clogP) for 3‑fluoro‑4‑methoxy‑N‑(1‑methoxypropan‑2‑yl)aniline is approximately 2.1, whereas the clogP of the N‑isopropyl analog (3‑fluoro‑4‑methoxy‑N‑(propan‑2‑yl)aniline, CAS 1096312-78-5) is around 2.8 [1]. The 0.7 log unit reduction reflects the hydrogen‑bond‑accepting capacity of the additional ether oxygen, which can lower membrane permeability and reduce off‑target promiscuity while maintaining sufficient lipophilicity for oral absorption.

Lipophilicity predicted
Class‑level inference
clogP ~2.1 (target) vs. ~2.8 (N‑isopropyl analog)
Supports lipophilicity‑guided selection for CNS compound optimization
ACD/Labs prediction; experimental logP may differ
Physicochemical properties logP ADME

Chiral Center Introduces Stereochemical Diversity for Enantioselective Synthesis

The 1‑methoxypropan‑2‑yl side chain contains a stereogenic center at the carbon bearing the methyl group. In the patent literature (US11104676), the (S)-enantiomer of the elaborated inhibitor BDBM517099 was explicitly synthesized and tested, demonstrating an IC₅₀ of 1,500 nM [1]. The corresponding (R)-enantiomer was not reported but, based on class-level experience, often shows >5‑fold difference in potency for kinase targets. Generic achiral analogs such as N‑ethyl or N‑isopropyl derivatives forfeit this stereochemical handle entirely.

Stereochemical handle
Class‑level inference
(S)‑enantiomer IC₅₀ 1,500 nM; achiral N‑isopropyl >10,000 nM; (R) data absent
Enables enantioselective SAR exploration; chiral center absent in achiral analogs
Class‑level trend suggests >5‑fold potency differences between enantiomers
Chiral building block Enantioselective Asymmetric catalysis

Electronic Effect of 3-Fluoro-4-methoxy Substitution Modulates Aniline Reactivity

The 3‑fluoro substituent exerts a σₘ value of +0.34 while the 4‑methoxy group donates electrons via resonance (σₚ = −0.27) [1]. This push‑pull electronic configuration results in a net moderate deactivation of the aniline nitrogen compared to 4‑methoxyaniline (σₚ = −0.27) but greater nucleophilicity than 3‑fluoroaniline (σₘ = +0.34). The N‑(1‑methoxypropan‑2‑yl) substituent further modifies the electron density at nitrogen through inductive effects, producing a unique reactivity profile that is not replicated by any single‑substituent aniline.

Electronic character
Class‑level inference
σₘ (3‑F) +0.34 / σₚ (4‑OMe) −0.27; N‑alkyl modulation
Unique push‑pull electronic profile influences coupling reactivity and regioselectivity
Hammett constants from benzoic acid equilibria; reaction‑specific outcomes vary
Hammett constant Electrophilic aromatic substitution Nucleophilicity

Optimal Use Cases for Procuring 3-Fluoro-4-methoxy-N-(1-methoxypropan-2-yl)aniline


Kinase Inhibitor Lead Optimization Requiring a Chiral, Hydrogen‑Bond‑Capable Aniline Fragment

When SAR studies demonstrate that the 1‑methoxypropan‑2‑yl motif is critical for Mer kinase inhibition (as shown in US11104676 [1]), the enantiopure (S)‑configured building block enables direct incorporation into inhibitor scaffolds without the need for late‑stage chiral resolution. The embedded ether oxygen provides a hydrogen‑bond acceptor that can engage the kinase hinge region, while the fluorine atom enhances metabolic stability.

Physicochemical Property Modulation in CNS Drug Discovery Programs

The reduced clogP (≈2.1) relative to the N‑isopropyl analog (≈2.8) [1] makes this building block attractive for CNS‑targeted compounds where lower lipophilicity is associated with reduced off‑target binding and improved safety profiles. The combination of fluorine and methoxy substituents further aligns with CNS MPO desirability scores.

Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The chiral 1‑methoxypropan‑2‑yl side chain serves as a stereochemical anchor that can influence the diastereoselectivity of subsequent transformations. Procurement of the single‑enantiomer building block eliminates the need for chiral chromatography at later stages, reducing cost and improving overall yield in multi‑step syntheses.

Electronic Tuning of Aryl Coupling Reactions in Medicinal Chemistry Libraries

The unique Hammett profile (σₘ +0.34 / σₚ −0.27) [1] places this building block in a reactivity niche that is not covered by common mono‑substituted anilines. It is particularly useful for Buchwald‑Hartwig aminations or Chan‑Lam couplings where a moderate deactivation of the aryl ring is desired to prevent over‑reaction while still maintaining adequate nucleophilicity.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment incorporation
Chiral (S)‑configured aniline with H‑bond acceptor
Kinase hinge‑region engagement and stereochemical SAR review
CNS compound physicochemical optimization
Reduced lipophilicity profile vs. N‑isopropyl analog
CNS MPO desirability and off‑target binding assessment
Enantioselective synthesis workflows
Single‑enantiomer building block as stereochemical anchor
Diastereoselectivity and yield in multi‑step synthesis
Electronic tuning in aryl coupling reactions
Push‑pull Hammett profile (σₘ +0.34 / σₚ −0.27)
Coupling reactivity and regioselectivity in Buchwald‑Hartwig aminations
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